![molecular formula C21H26N4O3 B5586010 3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)

3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

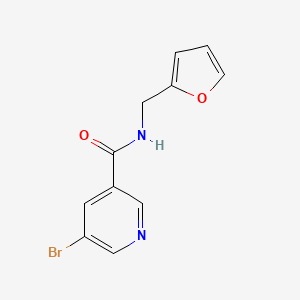

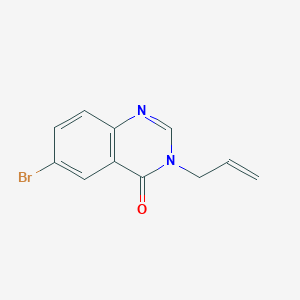

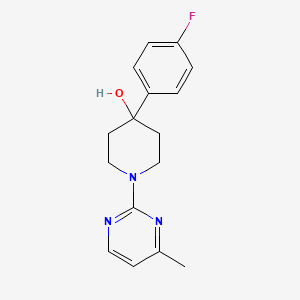

The chemical compound "3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide" represents a class of organic compounds known for their unique structural features and potential for various applications in chemical synthesis and materials science. This compound is of interest due to its complex molecular structure that includes pyrazole, pyrrolidine, and benzamide functional groups, which may contribute to its chemical reactivity and interaction properties.

Synthesis Analysis

The synthesis of similar pyrazole derivatives typically involves multistep chemical reactions that include the formation of pyrazole ring through condensation reactions, followed by acetylation and subsequent reactions to introduce pyrrolidine and benzamide functionalities. A general approach might involve the functionalization reactions of pyrazole derivatives through reactions with amides or amines to form the desired complex molecular architecture. The synthesis process requires careful control of reaction conditions, including temperature, solvent, and catalysts, to achieve high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including "3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide", can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structure determination. These techniques allow for the identification of the compound's functional groups, stereochemistry, and the overall molecular conformation. The structure is characterized by the presence of multiple aromatic and heteroaromatic rings, which can influence its electronic properties and reactivity.

Chemical Reactions and Properties

The compound's chemical reactivity is influenced by its functional groups. The pyrazole ring can participate in nucleophilic substitution reactions, while the acetyl groups may undergo hydrolysis or reduction. The benzamide moiety can engage in amidation reactions or act as a ligand in coordination chemistry. These properties make the compound versatile for further chemical modifications and applications in synthesis.

Physical Properties Analysis

The physical properties of "3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide" include its melting point, solubility in various solvents, and stability under different temperatures and pH conditions. These properties are essential for determining the compound's suitability for use in various applications, including material science and pharmaceutical formulations.

Chemical Properties Analysis

The compound exhibits a range of chemical properties, including acidity/basicity of the pyrazole and benzamide groups, electrophilic and nucleophilic characteristics, and potential for forming hydrogen bonds and π-π interactions. These properties are critical for its interaction with biological targets, catalytic activity, and formation of supramolecular assemblies.

For further in-depth research and specific details on each aspect mentioned, the following references provide valuable insights into the synthesis, molecular structure, and properties of related pyrazole derivatives:

- Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine (İ. Yıldırım, F. Kandemirli, E. Demir, 2005)

- Synthesis, spectral characterization and X-ray crystal structure studies of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT and thermal analysis (K. Kumara et al., 2018)

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[[1-[2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetyl]pyrrolidin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-13-20(15(3)26)14(2)25(23-13)12-19(27)24-8-7-17(11-24)9-16-5-4-6-18(10-16)21(22)28/h4-6,10,17H,7-9,11-12H2,1-3H3,(H2,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFONCRVOXORSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)N2CCC(C2)CC3=CC(=CC=C3)C(=O)N)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(pyridin-4-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585935.png)

![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)

![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)

![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)